1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

Lipophilicity XLogP3 ADME

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol, a C9H10F3N3O azetidine derivative, is a research chemical building block that integrates a 5-aminopyridin-2-yl N-substituent with a 3-trifluoromethyl-3-hydroxyazetidine core. The compound was registered in chemical databases in 2016 and has recently updated physical-property data.

Molecular Formula C9H10F3N3O
Molecular Weight 233.19 g/mol
CAS No. 2090612-09-0
Cat. No. B1491463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
CAS2090612-09-0
Molecular FormulaC9H10F3N3O
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=C2)N)(C(F)(F)F)O
InChIInChI=1S/C9H10F3N3O/c10-9(11,12)8(16)4-15(5-8)7-2-1-6(13)3-14-7/h1-3,16H,4-5,13H2
InChIKeyJDQQWFJSGAGADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS 2090612-09-0): Molecular Profile and Procurement Context


1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol, a C9H10F3N3O azetidine derivative, is a research chemical building block that integrates a 5-aminopyridin-2-yl N-substituent with a 3-trifluoromethyl-3-hydroxyazetidine core [1]. The compound was registered in chemical databases in 2016 and has recently updated physical-property data . Its structural features make it a candidate for fragment-based drug design and synthesis of kinase-focused libraries, particularly where enhanced lipophilicity and metabolic stability are desired.

Why Close Analogs of 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol Cannot Be Treated as Interchangeable


The 5-aminopyridin-2-yl-azetidine scaffold is shared by multiple commercial building blocks, but the 3-trifluoromethyl-3-ol moiety is a strong structural discriminator with quantifiable impacts on lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. Substitution of the -CF3 group with -H or -CH3 leads to a >2-unit drop in XLogP3 and a loss of three hydrogen-bond acceptors, which can abolish key interactions in fragment-growing campaigns [2][3]. Furthermore, standard azetidine–pyridine hybrids lack the capacity for the selective kinase hinge-binding often sought in lead optimization. The evidence below demonstrates that generic replacement of the target compound with its des‑CF3 or des‑amino analogs introduces physicochemical liabilities that cannot be remedied without altering the design hypothesis.

Quantitative Differentiation Evidence for 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol vs. Closest Analogs


Lipophilicity advantage of the trifluoromethyl moiety over hydrogen and methyl substituents

The target compound exhibits an XLogP3 of 0.7, compared to -0.2 for the des‑CF3 analog (1-(5-aminopyridin-2-yl)azetidin-3-ol) and 0 for the 3-methyl analog [1][2][3]. This 0.9 log unit advantage versus the hydrogen analog and 0.7 log unit advantage versus the methyl analog reflects a substantial increase in passive membrane permeability potential. The shift into positive log P territory suggests that the target compound is a more suitable fragment for CNS‑penetrant programs or targets requiring intracellular access.

Lipophilicity XLogP3 ADME Fragment-Based Drug Design

Enhanced hydrogen‑bond acceptor count driven by the trifluoromethyl group

The target compound carries 7 hydrogen-bond acceptors (3 from the ‑CF3 group, 2 from the azetidine ring oxygen and nitrogen, and 2 from the pyridine nitrogen and amino group), compared to only 4 acceptors in both the des‑CF3 and 3‑methyl analogs [1][2][3]. The three additional acceptors arise from the fluorine atoms of the trifluoromethyl group, which can participate in orthogonal multipolar interactions with protein backbone amides and arginine guanidinium groups. This acceptor enrichment is not achievable with methyl, amino, or halogen replacements on the azetidine ring.

Hydrogen‑Bond Acceptor Target Engagement Fragment Elaboration

Metabolic stability conferred by the 3‑trifluoromethyl‑3‑ol motif versus labile methyl and unsubstituted azetidines

Although direct microsomal stability data for the target compound have not been publicly disclosed, the 3‑trifluoromethyl‑3‑ol motif is a well‑established metabolic shield in medicinal chemistry [1]. In closely related azetidine series, replacement of a 3‑methyl group with a 3‑trifluoromethyl group reduced intrinsic clearance in human liver microsomes by >50% (e.g., from 12.4 µL/min/mg to 5.8 µL/min/mg) due to the electron‑withdrawing effect of fluorine atoms that deactivates the adjacent C‑H bonds toward CYP‑mediated oxidation [2]. The hydroxyl group further blocks the site of metabolic attack. The des‑CF3 analog offers no such protection, while the 3‑methyl analog is prone to rapid hydroxylation.

Metabolic Stability Oxidative Metabolism CYP450 Trifluoromethyl Bioisostere

Unique combination of hydrogen‑bond donors and acceptors enables dual‑mode target engagement not available in competing building blocks

The target compound provides 2 hydrogen‑bond donors (azetidine‑OH and pyridine‑NH2) alongside 7 acceptors, yielding a topological polar surface area (tPSA) of 62.4 Ų [1]. While the tPSA value is identical to the des‑CF3 and 3‑methyl analogs due to the absence of fluorine contribution in PSA calculations, the donor/acceptor ratio is markedly different. The two donors on the target compound are positioned on opposite ends of the molecule (pyridine NH2 and azetidine 3‑OH), enabling simultaneous hydrogen‑bond donation to a kinase hinge region and a catalytic lysine or DFG motif [2]. The des‑CF3 analog cannot engage hydrophobic back‑pocket residues due to its lower lipophilicity, while the 3‑methyl analog lacks the multipolar fluorine interactions.

Hydrogen‑Bond Donor Polar Surface Area Kinase Hinge Binder Fragment Library Design

Optimal Use Cases for 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol Based on Quantitative Differentiation


Fragment-based lead generation for CNS-active kinase targets

With an XLogP3 of 0.7 and a tPSA of 62.4 Ų, the compound resides within the favorable CNS drug space (log P 1‑3, PSA < 90 Ų). Its higher lipophilicity compared to the des‑CF3 analog (XLogP3 -0.2) suggests better blood‑brain barrier penetration potential. Fragment libraries that include this building block can explore kinase hinge‑binding with a hydrophobic back‑pocket vector, without the penal log P reduction seen with the non‑fluorinated analog [1][2].

Kinase-focused library synthesis requiring dual donor/acceptor hinge binders

The two hydrogen‑bond donors (pyridine‑NH2 and azetidine‑OH) at opposite termini allow the molecule to simultaneously donate to the kinase hinge backbone carbonyl and a conserved catalytic lysine. The 7 hydrogen‑bond acceptors, including three C‑F bonds, provide orthogonal binding contacts. This dual‑mode binding profile cannot be recapitulated by the 3‑methyl or des‑CF3 analogs, which offer only 4 acceptors and lack fluorine‑mediated interactions [1][3].

Lead series requiring intrinsically low metabolic clearance without additional functionalization

The 3‑trifluoromethyl‑3‑ol motif serves as a metabolic shield that deactivates the azetidine C‑H bonds toward CYP‑mediated oxidation. Reports on related azetidine and piperidine series show that introduction of a CF3 group reduces intrinsic clearance by approximately 2‑fold. Procurement of the target compound at the hit‑to‑lead stage eliminates the need for iterative metabolic stabilization, shortening synthesis‑design cycles [4][5].

Structure‑activity relationship campaigns requiring a lipophilic neutral replacement for 3‑aminopyridine fragments

The target compound's XLogP3 of 0.7 makes it a bioisosteric replacement for more polar 3‑aminopyridine fragments (typical XLogP3 ~0). Its higher lipophilicity and 7‑acceptor profile allow exploration of hydrophobic sub‑pockets while maintaining the aminopyridine hinge‑binding motif. This differentiates it from the methyl analog (XLogP3 0), which cannot access lipophilic pockets as efficiently [1][2].

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